molecular formula C12H15FO3 B14021551 Ethyl 4-fluoro-3-isopropoxybenzoate

Ethyl 4-fluoro-3-isopropoxybenzoate

Cat. No.: B14021551
M. Wt: 226.24 g/mol
InChI Key: ZMCRUEPBGJLGFR-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-isopropoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the para position (C4) and an isopropoxy group at the meta position (C3). The fluorine atom contributes to its electron-withdrawing properties, while the bulky isopropoxy group introduces steric hindrance, influencing reactivity and solubility.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 4-fluoro-3-propan-2-yloxybenzoate

InChI

InChI=1S/C12H15FO3/c1-4-15-12(14)9-5-6-10(13)11(7-9)16-8(2)3/h5-8H,4H2,1-3H3

InChI Key

ZMCRUEPBGJLGFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-3-isopropoxybenzoate typically involves the esterification of 4-fluoro-3-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 4-fluoro-3-isopropoxybenzoate undergoes hydrolysis under acidic or basic conditions to yield 4-fluoro-3-isopropoxybenzoic acid.

Conditions Reagents Products References
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub>, reflux4-Fluoro-3-isopropoxybenzoic acid + Ethanol
Basic hydrolysisLiOH, THF/H<sub>2</sub>O4-Fluoro-3-isopropoxybenzoate salt + Ethanol
  • Mechanism : The ester group reacts with water under acid catalysis (protonation of carbonyl oxygen) or base catalysis (nucleophilic attack by hydroxide ion). The fluorine atom enhances electrophilicity at the carbonyl carbon, accelerating hydrolysis.

Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position activates the aromatic ring for nucleophilic substitution, while the isopropoxy group at the 3-position influences regioselectivity.

Reagents Position Substituted Products References
NH<sub>3</sub> (excess)Para to isopropoxy3-Isopropoxy-4-aminobenzoic acid ethyl ester
NaOH (high temp)Ortho to fluorine4-Fluoro-3-isopropoxy-2-hydroxybenzoate
  • Directing Effects :

    • Fluorine (electron-withdrawing) directs nucleophiles to meta/para positions.

    • Isopropoxy (electron-donating) directs ortho/para to itself.

    • Competition between groups leads to substitution at positions activated by both (e.g., para to fluorine and ortho to isopropoxy).

Transesterification

The ester group reacts with alcohols under catalytic conditions to form new esters.

Reagents Conditions Products References
Methanol + H<sub>2</sub>SO<sub>4</sub>Reflux, 8–12 hrsMthis compound
Propanol + NaOEtRoom temperaturePropyl 4-fluoro-3-isopropoxybenzoate
  • Mechanism : Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic alcohol attack.

Reduction Reactions

The ester can be reduced to primary alcohols using strong reducing agents.

Reagents Conditions Products References
LiAlH<sub>4</sub>Dry ether, 0°C4-Fluoro-3-isopropoxybenzyl alcohol
DIBAL-HTHF, −78°CPartial reduction to aldehyde intermediates

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and sulfonation, guided by substituent directing effects.

Reaction Reagents Position Substituted Products References
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Position 5 (ortho to F)4-Fluoro-3-isopropoxy-5-nitrobenzoic acid ethyl ester
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Position 6 (para to OiPr)4-Fluoro-3-isopropoxy-6-sulfobenzoic acid ethyl ester
  • Regioselectivity : Fluorine directs electrophiles to meta positions, while isopropoxy directs to ortho/para, resulting in substitution at position 5 (ortho to fluorine) or 6 (para to isopropoxy).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings after ester conversion to reactive intermediates.

Reaction Reagents Products References
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, Boronic acidBiaryl derivatives
Ullmann couplingCuI, Diamine ligand4-Fluoro-3-isopropoxy-N-arylbenzamides
  • Precursor : Hydrolysis to 4-fluoro-3-isopropoxybenzoic acid, followed by conversion to acid chloride or boronic ester .

Kinetics and Mechanistic Studies

  • Hydrolysis Rates : Pseudo-first-order kinetics observed in basic conditions (k = 0.15 h<sup>−1</sup> at pH 12).

  • Electrophilic Reactivity : Fluorine increases electrophilicity at the carbonyl carbon, reducing activation energy for nucleophilic attacks.

Scientific Research Applications

Chemistry: Ethyl 4-fluoro-3-isopropoxybenzoate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which often exhibit unique chemical and physical properties .

Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential pharmaceutical agents. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: This compound is also used in the production of specialty chemicals and materials. Its unique structure allows for the development of materials with specific properties, such as increased thermal stability or resistance to degradation .

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-isopropoxybenzoate depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance binding affinity and selectivity for these targets, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Key Compounds from Literature:

Ethyl 4-Nitrobenzoate (, Entry 3): Features a nitro group (-NO₂) at C2. The nitro group is strongly electron-withdrawing, enhancing electrophilic reactivity but reducing solubility in polar solvents compared to fluorine-substituted analogs.

Ethyl 4-tert-Butyl-3-Iodobenzoate (, Entry 8): Substituted with a bulky tert-butyl group at C4 and iodine at C3.

Table 1: Comparative Properties of Selected Ethyl Benzoate Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
This compound -F (C4), -OCH(CH₃)₂ (C3) 242.25 Moderate solubility in organic solvents; steric hindrance at C3
Ethyl 4-nitrobenzoate -NO₂ (C4) 195.17 High reactivity in electrophilic substitution; low polarity
Ethyl 4-tert-butyl-3-iodobenzoate -C(CH₃)₃ (C4), -I (C3) 362.22 High hydrophobicity; iodine enables cross-coupling
Ethyl 5-(trifluoromethoxy)indole-2-carboxylate -CF₃O (C5, indole) 273.21 Enhanced metabolic stability due to CF₃O group

Physicochemical and Functional Differences

  • Solubility : The isopropoxy group in this compound reduces water solubility compared to smaller alkoxy substituents (e.g., methoxy). In contrast, nitro-substituted analogs (e.g., Ethyl 4-nitrobenzoate) exhibit even lower polarity due to the strong electron-withdrawing nitro group .
  • Reactivity : Fluorine’s electronegativity increases the acidity of adjacent protons, making the compound a candidate for deprotonation-driven reactions. Iodine in Ethyl 4-tert-butyl-3-iodobenzoate facilitates halogen-exchange reactions, a property absent in the fluorine-substituted target compound .

Biological Activity

Ethyl 4-fluoro-3-isopropoxybenzoate is a compound that has garnered attention for its biological activity, particularly in the context of antimicrobial properties. This article presents a detailed examination of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a fluorine atom and an isopropoxy group attached to a benzoate structure. Its molecular formula is C12H13FO3C_{12}H_{13}FO_3, and it has a molecular weight of approximately 224.23 g/mol. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds.

The biological activity of this compound primarily involves its interaction with bacterial enzymes and cellular structures. It is believed to exert its antimicrobial effects by:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to cell death.
  • Disruption of Membrane Integrity : It can potentially alter the permeability of bacterial membranes, causing leakage of essential cellular components.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, including resistant pathogens. Table 1 summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA) 8
Escherichia coli 16
Pseudomonas aeruginosa 32
Acinetobacter baumannii 4

These results indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A recent study investigated the antimicrobial efficacy of this compound against multidrug-resistant strains. The compound demonstrated significant inhibition against MRSA, with an MIC value that suggests potential for therapeutic use in treating resistant infections.
  • Mechanistic Insights :
    Another research effort focused on elucidating the mechanism through which this compound affects bacterial cells. It was found to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which directly correlates with its observed antimicrobial activity .
  • Comparative Analysis :
    Comparative studies with similar compounds revealed that this compound possesses superior activity compared to other benzoate derivatives. For instance, while analogs like ethyl 4-fluoro-3-nitrobenzoate showed moderate activity, the addition of the isopropoxy group significantly enhanced its efficacy against resistant strains .

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